molecular formula C8H8ClN3O3 B3009991 6-Amino-2-oxo-1,3-dihydrobenzimidazole-5-carboxylic acid;hydrochloride CAS No. 2567495-05-8

6-Amino-2-oxo-1,3-dihydrobenzimidazole-5-carboxylic acid;hydrochloride

Cat. No.: B3009991
CAS No.: 2567495-05-8
M. Wt: 229.62
InChI Key: FZNYKERKGKGMHY-UHFFFAOYSA-N
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Description

6-Amino-2-oxo-1,3-dihydrobenzimidazole-5-carboxylic acid;hydrochloride is a complex organic compound with significant potential in various scientific fields. This compound features a benzimidazole core, which is a fused bicyclic structure consisting of benzene and imidazole rings. The presence of functional groups such as amino, oxo, and carboxylic acid enhances its reactivity and versatility in chemical synthesis and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-2-oxo-1,3-dihydrobenzimidazole-5-carboxylic acid;hydrochloride typically involves multi-step organic reactions One common method starts with the condensation of o-phenylenediamine with a suitable carboxylic acid derivative under acidic conditions to form the benzimidazole core

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis routes, focusing on yield, purity, and cost-effectiveness. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the production process. Additionally, purification steps like recrystallization and chromatography are crucial to obtain the compound in its hydrochloride salt form.

Chemical Reactions Analysis

Types of Reactions

6-Amino-2-oxo-1,3-dihydrobenzimidazole-5-carboxylic acid;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The oxo group can be reduced to a hydroxyl group.

    Substitution: The amino and carboxylic acid groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction with sodium borohydride.

    Substitution: Nucleophiles such as amines or alcohols in the presence of activating agents like carbodiimides.

Major Products

The major products formed from these reactions include various substituted benzimidazole derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

Chemistry

In chemistry, 6-Amino-2-oxo-1,3-dihydrobenzimidazole-5-carboxylic acid;hydrochloride is used as a building block for synthesizing more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

Biologically, this compound is studied for its potential as an enzyme inhibitor. The benzimidazole core is known to interact with various biological targets, making it a candidate for drug development, particularly in the treatment of infections and cancer.

Medicine

In medicine, derivatives of this compound are explored for their therapeutic properties. The presence of the carboxylic acid group enhances its solubility and bioavailability, which are crucial for drug efficacy.

Industry

Industrially, this compound can be used in the synthesis of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various manufacturing processes.

Mechanism of Action

The mechanism of action of 6-Amino-2-oxo-1,3-dihydrobenzimidazole-5-carboxylic acid;hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The benzimidazole core can mimic natural substrates or inhibitors, binding to active sites and modulating biological pathways. This interaction can lead to the inhibition of enzyme activity or the alteration of signal transduction pathways, resulting in therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole: The parent compound, lacking the amino and carboxylic acid groups.

    2-Aminobenzimidazole: Similar structure but without the oxo and carboxylic acid groups.

    5-Carboxybenzimidazole: Lacks the amino group but has the carboxylic acid group.

Uniqueness

6-Amino-2-oxo-1,3-dihydrobenzimidazole-5-carboxylic acid;hydrochloride is unique due to the combination of functional groups that provide a balance of reactivity and stability. This makes it more versatile in chemical synthesis and more effective in biological applications compared to its simpler analogs.

Properties

IUPAC Name

6-amino-2-oxo-1,3-dihydrobenzimidazole-5-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O3.ClH/c9-4-2-6-5(10-8(14)11-6)1-3(4)7(12)13;/h1-2H,9H2,(H,12,13)(H2,10,11,14);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZNYKERKGKGMHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC2=C1NC(=O)N2)N)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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